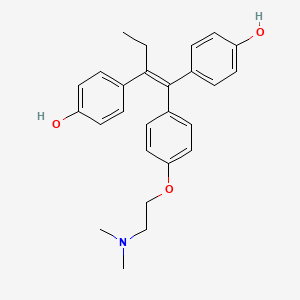

(E/Z)-4,4'-Dihydroxy Tamoxifen

Description

Structure

3D Structure

Properties

CAS No. |

70822-67-2 |

|---|---|

Molecular Formula |

C26H29NO3 |

Molecular Weight |

403.5 g/mol |

IUPAC Name |

4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-(4-hydroxyphenyl)but-1-en-2-yl]phenol |

InChI |

InChI=1S/C26H29NO3/c1-4-25(19-5-11-22(28)12-6-19)26(20-7-13-23(29)14-8-20)21-9-15-24(16-10-21)30-18-17-27(2)3/h5-16,28-29H,4,17-18H2,1-3H3/b26-25- |

InChI Key |

IDGYIEFKHBMNKS-QPLCGJKRSA-N |

Isomeric SMILES |

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=C(C=C3)O |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Chemical Structure and Isomerism: Implications for Biological Interactions

Structural Characteristics of the Compound: Presence and Positioning of Hydroxyl Groups at 4 and 4' Positions

(E/Z)-4,4'-Dihydroxy Tamoxifen (B1202) is a triphenylethylene (B188826) compound. Its core structure is based on a butene chain with three phenyl group substituents and one ethyl group. The defining characteristic of this analogue is the presence of two hydroxyl (-OH) groups.

These hydroxyl groups are strategically positioned at the para-position (position 4) of the two phenyl rings that are attached to the same carbon of the central double bond. This specific placement is often achieved synthetically through methods like the McMurry reaction, coupling 4,4'-dihydroxybenzophenone (B132225) with an appropriate ketone. nih.govmdpi.combohrium.com The resulting molecule, 4,4′-(2-Phenylbut-1-ene-1,1-diyl)diphenol, possesses a structure where these polar hydroxyl groups can significantly influence its chemical properties and biological interactions. nih.gov

Analysis of (E/Z) Geometric Isomerism Around the Double Bond

The presence of a carbon-carbon double bond in the triphenylethylene scaffold restricts rotation, giving rise to geometric isomerism. google.com In the case of 4,4'-Dihydroxy Tamoxifen, the four substituent groups around the double bond are all different. Therefore, the cis-trans nomenclature is not applicable, and the E/Z notation is used to describe the stereoisomers. google.com

The designation is determined by assigning priorities to the groups attached to each carbon of the double bond based on atomic number (Cahn-Ingold-Prelog rules):

Z-isomer (from the German zusammen, meaning together): This isomer has the two higher-priority groups on the same side of the double bond. For this compound, the phenyl group and the 4-hydroxyphenyl group have higher priority than the ethyl group and the other 4-hydroxyphenyl group attached to the same carbon, respectively. The Z-isomer is often referred to as the trans-isomer in older literature concerning the related 4-hydroxytamoxifen (B85900). nih.govnih.gov

E-isomer (from the German entgegen, meaning opposite): This isomer has the two higher-priority groups on opposite sides of the double bond. The E-isomer is sometimes referred to as the cis-isomer. nih.govnih.gov

In solution, isomerization between the Z and E forms can occur until an equilibrium is reached. google.com The separation of these isomers can be achieved using techniques like reversed-phase high-performance liquid chromatography (HPLC). bohrium.com

Spatial Arrangement of Hydroxyl Groups and Opportunities for Hydrogen Bonding Interactions with Biological Targets

The geometric isomerism directly dictates the three-dimensional spatial arrangement of the entire molecule, including the two critical hydroxyl groups. These different arrangements for the E and Z isomers mean that the hydroxyl groups are presented in distinct orientations.

The hydroxyl groups are pivotal for biological interactions as they can participate in hydrogen bonding. They can act as:

Hydrogen Bond Donors: The hydrogen atom of the -OH group can form a hydrogen bond with an electronegative atom (like oxygen or nitrogen) on a biological target.

Hydrogen Bond Acceptors: The lone pairs of electrons on the oxygen atom of the -OH group can accept a hydrogen bond from a donor group on a target molecule.

This capacity for hydrogen bonding is crucial for the compound's affinity and orientation within the binding pocket of target proteins, such as the estrogen receptor. nih.gov The specific spatial positioning of the hydroxyl groups in each isomer determines whether they can form favorable hydrogen bonds with key amino acid residues in the receptor's ligand-binding domain, thereby influencing the stability and nature of the drug-receptor complex. nih.govresearchgate.net

Investigation of Different Interaction Profiles of E and Z Isomers with Biological Targets

The distinct three-dimensional structures of the E and Z isomers lead to significantly different interaction profiles with their biological targets. For the closely related and extensively studied metabolite, 4-hydroxytamoxifen, the Z-isomer is known to be the more potent antiestrogen, while the E-isomer is considered less active. google.comnih.gov

Binding Affinity and Activity: The Z-isomer of 4-hydroxytamoxifen typically exhibits a much higher binding affinity for the estrogen receptor than the E-isomer. This difference is attributed to its shape, which allows the critical hydroxyl group to interact with specific amino acid residues in the receptor's binding site, mimicking estradiol (B170435) and inducing an antagonist conformation. nih.gov While the E-isomer (cis-4-OH-TAM) is less potent, it can still exhibit significant antiestrogenic activity under certain conditions. nih.gov

Enzymatic Interactions: The stereochemistry of these isomers also affects their interaction with metabolizing enzymes. For example, studies on α-hydroxytamoxifen have shown that Z isomers were better substrates for the human sulfotransferase SULT2A1 enzyme compared to the E isomers, indicating that metabolic pathways can also be stereoselective. nih.gov

Implications for Drug Resistance: In clinical contexts involving tamoxifen, an accumulation of the less active E-isomer (cis) of 4-hydroxytamoxifen has been observed in some tumors that have developed resistance to the therapy, suggesting that the ratio of the isomers can be a critical factor in therapeutic outcomes. nih.gov

These findings strongly suggest that the E and Z isomers of 4,4'-Dihydroxy Tamoxifen would also exhibit distinct biological profiles, with the Z-isomer likely being the more biologically active form due to its specific stereochemical conformation that facilitates a more effective interaction with target receptors.

Data Tables

Table 1: Properties of (E/Z)-4,4'-Dihydroxy Tamoxifen Isomers

| Property | Z-Isomer | E-Isomer |

| Full Name | (Z)-4,4'-(2-phenylbut-1-ene-1,1-diyl)diphenol | (E)-4,4'-(2-phenylbut-1-ene-1,1-diyl)diphenol |

| Synonym | trans-4,4'-Dihydroxy Tamoxifen | cis-4,4'-Dihydroxy Tamoxifen |

| Spatial Arrangement | Higher priority groups on the same side of the double bond | Higher priority groups on opposite sides of the double bond |

| General Activity Profile | Expected to be the more potent antiestrogenic isomer | Expected to be the less potent antiestrogenic isomer |

Synthetic Methodologies and Stereochemical Control in Research

Hydroxylation Approaches for the Synthesis of (E/Z)-4,4'-Dihydroxy Tamoxifen (B1202) from Tamoxifen

Direct hydroxylation of the commercial drug Tamoxifen to produce its 4,4'-dihydroxy derivative is not a standard synthetic route. Instead, research focuses on the de novo synthesis of the 1,2-bis(4-hydroxyphenyl)-1-phenylbut-1-ene core. These multi-step approaches build the molecule from simpler, functionalized precursors.

One prominent method involves a Grignard-type reaction followed by dehydration. In a representative synthesis, 1,2-bis(4-benzyloxyphenyl)butan-1-one serves as a key ketone intermediate. frontiersin.org This ketone is treated with a lithiated derivative of (4-bromophenoxy)-tert-butyl-dimethyl-silane. The resulting carbinol intermediate is then subjected to acidic conditions, which simultaneously causes dehydration to form the double bond and deprotection of the silyl (B83357) ether, yielding 1,2-bis(4-benzyloxyphenyl)-1-(4-hydroxyphenyl)-1-butene. frontiersin.org A final debenzylation step removes the benzyl (B1604629) protecting groups to afford the target (E/Z)-4,4'-Dihydroxy Tamoxifen. This synthesis typically produces a mixture of the E and Z isomers. frontiersin.org

Another significant strategy is the McMurry reaction. This method utilizes a titanium-mediated reductive coupling of two ketone molecules. For the synthesis of 4,4'-dihydroxylated Tamoxifen analogues, 4,4'-dihydroxybenzophenone (B132225) is coupled with an appropriate ketone, such as butan-2-one, in the presence of zinc dust and titanium tetrachloride (TiCl₄). nih.gov This reaction directly forms the triarylethylene scaffold with the desired dihydroxy substitution pattern. nih.gov The McMurry reaction is powerful for creating sterically hindered double bonds but often yields a mixture of geometric isomers. nih.govresearchgate.net

Table 1: Overview of a Synthetic Route for a 4,4'-Dihydroxylated Tamoxifen Core This table outlines a multi-step synthesis, not a direct conversion of Tamoxifen.

| Step | Reaction | Key Reagents & Conditions | Outcome | Reference |

|---|---|---|---|---|

| 1 | Formation of Ketone Intermediate | Starting from desoxyanisoin, involves alkylation, desmethylation, and benzylation. | 1,2-bis(4-benzyloxyphenyl)butan-1-one | frontiersin.org |

| 2 | Addition & Dehydration | i. n-BuLi, BrC₆H₄OTBDMS, -78°C; ii. HCl | Formation of the protected triarylethylene core as an E/Z mixture. | frontiersin.org |

| 3 | Deprotection | Hydrogenation to remove benzyl groups. | Final this compound product mixture. | frontiersin.org |

Methodologies for Controlling Isomer Ratios in the Final Product

Given that synthetic routes typically yield a mixture of E and Z isomers, controlling the final isomer ratio is a critical challenge. frontiersin.org The primary methodologies employed are post-synthesis separation and isomerization of the undesired stereoisomer.

The most common technique for separating the geometric isomers is semi-preparative High-Performance Liquid Chromatography (HPLC). frontiersin.orgresearchgate.net Research has demonstrated the successful separation of E and Z isomers using reverse-phase columns (e.g., C18) with a mobile phase consisting of an acetonitrile (B52724) and water mixture, often with additives like trifluoroacetic acid to improve peak shape and resolution. frontiersin.orgnih.gov This method allows for the isolation of each isomer in high purity. frontiersin.org

Table 2: Techniques for Isomer Control and Separation

| Method | Description | Typical Conditions | Purpose | Reference |

|---|---|---|---|---|

| Semi-Preparative HPLC | Chromatographic separation of the E and Z isomers from the reaction mixture. | Reverse-Phase C18 column; Mobile phase of CH₃CN/H₂O with acid (e.g., TFA). | Isolation of pure E and Z isomers. | frontiersin.orgnih.gov |

| Acid-Catalyzed Isomerization | Conversion of the isolated E-isomer back into an E/Z mixture. | Aqueous strong acid in acetonitrile or TFA in dichloromethane. | To increase the overall yield of the more active Z-isomer. | nih.gov |

Strategies for Optimizing Isomer Distribution based on Biological Activity

The intensive focus on stereochemical control is driven directly by the differing biological activities of the E and Z isomers. The geometric configuration of the triphenylethylene (B188826) core is the primary determinant of how the molecule interacts with its biological target, the estrogen receptor (ER).

For the closely related metabolite 4-hydroxytamoxifen (B85900) (4-OH-TAM), the (Z)-isomer exhibits a significantly higher binding affinity for the estrogen receptor—approximately 100 times that of Tamoxifen itself. nih.gov It is this isomer that is responsible for the potent antiestrogenic activity. abcam.com Conversely, the (E)-isomer of 4-OH-TAM has a much lower affinity for the ER and is considered significantly less potent as an antiestrogen. frontiersin.orgnih.gov This profound difference in activity is presumed to extend to the 4,4'-dihydroxy analogues.

Therefore, all synthetic and purification strategies are aimed at optimizing the production of the (Z)-isomer. The development of stereoselective synthetic routes that preferentially yield the Z-isomer is a primary goal, although often difficult to achieve. In the absence of a fully stereoselective synthesis, the optimization strategy relies on the efficient separation of the isomers produced, coupled with the chemical conversion of the less active (E)-isomer into the more potent (Z)-isomer, as described previously. nih.gov The accumulation of the less active cis (E) isomer has been observed in tumors from some patients with acquired tamoxifen resistance, further highlighting the therapeutic importance of controlling isomer distribution. nih.gov

Molecular Mechanisms of Action in Research Models

Estrogen Receptor (ER) Interactions and Modulation

(E/Z)-4,4'-Dihydroxy Tamoxifen (B1202) is a selective estrogen receptor modulator (SERM), meaning it can act as either an antagonist or an agonist of estrogen receptors (ERα and ERβ) depending on the specific tissue and cellular environment. wikipedia.org This dual activity is central to its mechanism of action.

Research has demonstrated that 4-hydroxytamoxifen (B85900), the active form of (E/Z)-4,4'-Dihydroxy Tamoxifen, exhibits a high binding affinity for estrogen receptors, comparable to that of estradiol (B170435). nih.govncats.io In fact, its affinity for ERα and ERβ is reported to be 30 to 100 times greater than that of tamoxifen itself. ncats.io This strong binding competitively inhibits the binding of estrogen to its receptors, thereby blocking the transcription of estrogen-responsive genes in certain tissues, such as the breast. ncats.iodrugbank.com

Studies have shown that the (Z)-isomer of 4-hydroxytamoxifen is a potent estrogen receptor antagonist, with an IC50 of 7 nM. abcam.com The inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition in vitro. It is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The (Z)-isomer also demonstrates antiproliferative effects with an IC50 of 27 μM. abcam.comtocris.com

Interestingly, the binding of 4-hydroxytamoxifen to the estrogen receptor can exhibit positive cooperativity, similar to estradiol, as indicated by a convex Scatchard plot and a Hill coefficient of 1.4-1.5. nih.gov However, competitive binding assays have revealed that the binding mechanism is distinct from that of estradiol, with 4-hydroxytamoxifen antagonizing estradiol binding when both are present. nih.gov

In addition to the classical estrogen receptors, 4-hydroxytamoxifen has been found to interact with other related receptors. It acts as an antagonist of the estrogen-related receptors (ERRs) ERRβ and ERRγ, but not ERRα. wikipedia.orgnih.gov This interaction disrupts the association between these orphan receptors and their coregulator proteins, thereby abolishing their constitutive transcriptional activity. nih.gov This finding suggests a novel pharmacological pathway that may contribute to the tissue-specific effects of the compound. nih.gov

Table 1: Comparative Binding Affinities for Estrogen Receptors

| Compound | Relative Binding Affinity vs. Estradiol | Reference |

| (Z)-4-Hydroxytamoxifen | High (IC50 = 7 nM) | abcam.com |

| Tamoxifen | 30-100 times lower than 4-hydroxytamoxifen | ncats.io |

| Desmethyltamoxifen | <1% of tamoxifen's affinity | nih.gov |

This table is interactive. Click on the headers to sort the data.

Analysis of Ligand-Induced Conformational Changes in Receptor Binding Sites

The binding of a ligand to the estrogen receptor induces specific conformational changes in the receptor's structure, which in turn dictates its biological activity. nih.gov Different ligands can induce distinct conformational changes, leading to varied downstream effects. nih.govnih.gov

When an agonist like estradiol binds to the ER, the receptor adopts a conformation that facilitates the recruitment of coactivator proteins, leading to gene transcription. nih.gov In contrast, when an antagonist like 4-hydroxytamoxifen binds, it induces a different conformational change. kenyon.edu Specifically, the binding of 4-hydroxytamoxifen causes a repositioning of helix 12 in the ligand-binding domain of the ER. kenyon.edu This altered conformation prevents the binding of coactivator proteins and may even facilitate the recruitment of corepressor complexes, thereby inhibiting gene transcription. nih.govkenyon.edu

Techniques like site-directed spin labeling have been employed to study these ligand-induced conformational changes in detail. nih.gov Such studies have provided evidence that the ER can exist in a range of conformations, with specific ligands preferentially stabilizing certain structural states. nih.gov The unique conformation induced by 4-hydroxytamoxifen is a key determinant of its antagonistic activity in tissues like the breast.

Aromatase Inhibition Research

In addition to its well-established role as a SERM, research has explored the potential of this compound and its analogs to inhibit aromatase, the enzyme responsible for the final step in estrogen biosynthesis. excli.denih.gov Aromatase inhibitors are a crucial class of drugs used in the treatment of hormone-dependent breast cancer. excli.denih.gov

Molecular modeling and docking studies have been utilized to investigate the theoretical binding mode of tamoxifen metabolites within the active site of human aromatase. nih.gov Aromatase is a cytochrome P450 enzyme containing a heme cofactor that is essential for its catalytic activity. excli.de The active site is a hydrophobic pocket where the androgen substrate binds.

Modeling studies of norendoxifen, a metabolite of tamoxifen, have provided insights into its potential interaction with aromatase. nih.gov These computational analyses help to visualize and predict how the compound might fit into the enzyme's active site and interact with key residues.

Docking and energy minimization studies of (E)-norendoxifen with aromatase have suggested potential interactions with specific amino acid residues within the enzyme's binding pocket. nih.gov While the precise interactions for this compound itself are a subject of ongoing research, studies on related compounds provide a foundation for understanding these molecular interactions. The size and shape of the active site, particularly in the region where the amino group of tamoxifen metabolites would interact, are thought to be important for binding. researchgate.net

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of a compound affect its biological activity. nih.govpitt.edu Research into tamoxifen analogs has explored how changes to the triphenylethylene (B188826) scaffold and the amino side chain influence both estrogen receptor binding and aromatase inhibition.

For instance, the synthesis and evaluation of different isomers and metabolites of tamoxifen have revealed variations in their binding affinities and inhibitory potencies. nih.gov (Z)-Norendoxifen displayed an affinity for aromatase with a Ki of 442 nM, while the (E)-isomer had a significantly higher affinity with a Ki of 48 nM. nih.gov The Ki value represents the inhibition constant, a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a stronger binding affinity. These findings underscore the importance of stereochemistry in the interaction with aromatase and provide a basis for the design of new dual-action molecules that can both modulate the estrogen receptor and inhibit aromatase. nih.gov

Table 2: Investigated Biological Activities of Tamoxifen Metabolites

| Compound | Target | Activity | Ki / EC50 | Reference |

| (Z)-Norendoxifen | Aromatase | Inhibition | Ki 442 nM | nih.gov |

| (E)-Norendoxifen | Aromatase | Inhibition | Ki 48 nM | nih.gov |

| (Z)-Norendoxifen | Estrogen Receptor-α | Modulation | EC50 17 nM | nih.gov |

| (E)-Norendoxifen | Estrogen Receptor-α | Modulation | EC50 58.7 nM | nih.gov |

| (Z)-Norendoxifen | Estrogen Receptor-β | Modulation | EC50 27.5 nM | nih.gov |

| (E)-Norendoxifen | Estrogen Receptor-β | Modulation | EC50 78.5 nM | nih.gov |

This table is interactive. You can sort the data by clicking on the column headers.

Cellular and Subcellular Research Findings in Vitro and in Vivo Non Human Models

Investigation of Cellular Interactions and Effects in Model Systems

The primary mechanism of action for the active metabolites of Tamoxifen (B1202), such as 4-hydroxytamoxifen (B85900) (4-OHT), involves direct interaction with estrogen receptors (ERs). youtube.com These metabolites are classified as Selective Estrogen Receptor Modulators (SERMs) because their effects can be either antagonistic (blocking) or agonistic (activating), depending on the specific tissue and the array of co-regulatory proteins present. researchgate.netnih.gov

In vitro studies using human breast cancer cell lines, such as MCF-7 (ER-positive), have been fundamental to understanding these interactions. 4-OHT competes with estradiol (B170435) for binding to both ERα and ERβ. nih.govnih.gov It binds with an affinity that is 30- to 100-fold greater than that of Tamoxifen itself. researchgate.netpharmgkb.org This binding event induces a conformational change in the receptor that is distinct from the change induced by estradiol. nih.gov This altered conformation affects the receptor's ability to interact with coactivator and corepressor proteins, ultimately modulating the transcription of estrogen-responsive genes. nih.gov For instance, in breast cancer cells, the 4-OHT-ER complex typically recruits corepressors, leading to the downregulation of genes that promote cell proliferation. drugbank.com

Beyond the classical ERs, 4-OHT has been identified as a high-affinity ligand for the estrogen-related receptors (ERRs), a family of orphan nuclear receptors. nih.gov Specifically, it binds to and deactivates ERRγ (Kd value of 35 nM) and ERRβ, inhibiting their constitutive transcriptional activity. nih.govnih.govnih.gov This interaction is isoform-specific, as 4-OHT does not significantly affect ERRα. nih.gov

The cellular effects of these interactions are profound. In ER-positive breast cancer cells, 4-OHT inhibits proliferation by causing cell cycle arrest, primarily in the G1 phase. researchgate.net However, at higher concentrations, 4-OHT can induce programmed cell death through both ER-dependent and ER-independent pathways. researchgate.netillinois.edu The ER-dependent pathway is activated at submicromolar concentrations and appears to be caspase-independent, while the ER-independent pathway is triggered at higher micromolar concentrations and involves classic caspase-dependent apoptosis. illinois.edu In some contexts, such as certain endometrial adenocarcinoma cell lines (HEC-1A and HEC-1B), high micromolar concentrations of a related metabolite, 4'-hydroxy-tamoxifen, have been shown to induce a non-apoptotic form of cytotoxic cell death. nih.gov

| Model System | Target Receptor | Observed Effect | Reference |

|---|---|---|---|

| MCF-7 Breast Cancer Cells | Estrogen Receptor α/β (ERα/β) | Competitive binding against estradiol; inhibition of cell growth. | nih.gov |

| MCF-7 Breast Cancer Cells | ERα/β | Inhibition of estradiol-induced progesterone (B1679170) receptor mRNA increases. | caymanchem.com |

| Human Endometrial Cancer Cells (ER-positive) | Estrogen Receptor (ER) | Dose-dependent inhibition of cell growth. | nih.gov |

| Cell-based assays | Estrogen-Related Receptor γ (ERRγ) | High-affinity binding (Kd = 35 nM) and deactivation of transcriptional activity. | nih.govnih.gov |

| Cell-based assays | Estrogen-Related Receptor β (ERRβ) | Inhibition of interaction with coregulator proteins and transcriptional activity. | nih.gov |

| HEC-1A/HEC-1B Endometrial Cancer Cells | Not specified | Cytotoxic cell death at high micromolar concentrations (non-apoptotic). | nih.gov |

Role in Proteomics Research and Protein Interaction Studies

The study of (E/Z)-4,4'-Dihydroxy Tamoxifen and its analogues has been integral to proteomics research aimed at understanding complex biological responses, such as the development of drug resistance. A key in vitro model involves the long-term treatment of MCF-7 breast cancer cells with 4-OHT to generate a tamoxifen-resistant cell line. nih.gov

Quantitative proteomic analysis comparing the resistant cells to the parent MCF-7 cells revealed extensive changes in the proteome. These studies identified 629 proteins that were significantly altered, with 364 being up-regulated and 265 down-regulated. nih.gov The findings indicated a suppression of ER-mediated signaling pathways and an activation of alternative survival pathways. Notably, there was an enhanced expression of proteins associated with tumorigenesis and metastasis, leading to increased cell motility through the regulation of actin cytoskeleton dynamics. nih.gov One such protein identified as playing a critical role in conferring both tamoxifen resistance and enhanced migration is S100P. nih.gov

In a different research context, proteomic analysis was used to study the effects of tamoxifen on myogenesis (muscle cell development) in a murine C2C12 skeletal muscle cell model. This study identified 1,239 proteins that were regulated during myogenesis and found that while tamoxifen did not affect the majority of these, it did impact specific pathways, including a notable enrichment for adiponectin-signaling. proteomexchange.org

Furthermore, 4-OHT has served as a critical chemical tool in protein interaction studies. Its structure has been used as the warhead for designing Proteolysis Targeting Chimeras (PROTACs). nih.gov These bifunctional molecules link the target protein (ERα) to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system to induce the degradation of ERα. One such PROTAC, TVHL-1, which uses a 4-OHT core, was shown to be a potent degrader of ERα in MCF-7 cells, providing a valuable tool for biological studies and a potential platform for new therapeutics. nih.gov

| Research Area | Model System | Key Finding | Reference |

|---|---|---|---|

| Acquired Drug Resistance | Tamoxifen-Resistant MCF-7 Cells | Identified 629 significantly altered proteins; showed down-regulation of ER signaling and up-regulation of motility/survival pathways (e.g., S100P). | nih.gov |

| Myogenesis | Murine C2C12 Skeletal Muscle Cells | Found that Tamoxifen treatment affects specific pathways, with functional enrichment for adiponectin-signaling. | proteomexchange.org |

| Protein Degradation Technology | MCF-7 Breast Cancer Cells | 4-OHT used as a warhead to create PROTACs that successfully induce the degradation of Estrogen Receptor α (ERα). | nih.gov |

Characterization of Biological Activities Across Different Tissue Types in Research Contexts

A defining feature of Tamoxifen's active metabolites is their tissue-specific biological activity, a hallmark of SERMs. researchgate.net This differential activity has been characterized in various in vitro models representing different tissue types.

Breast Tissue: In models of ER-positive breast cancer (e.g., MCF-7 cells), 4-OHT and the related metabolite endoxifen (B1662132) (4-hydroxy-N-desmethyltamoxifen) act as potent estrogen antagonists. researchgate.netnih.gov They inhibit estrogen-stimulated cell growth and suppress the expression of estrogen-regulated genes. nih.govnih.gov This anti-proliferative effect is the basis of their therapeutic action in breast cancer. researchgate.net

Endometrial Tissue: In contrast to the breast, Tamoxifen and its metabolites can exhibit estrogen-like (agonist) activity in the endometrium. researchgate.netnih.gov However, research in human endometrial adenocarcinoma cell lines has shown complex, dose-dependent effects. While some studies suggest potential agonist activity, others have demonstrated that micromolar concentrations of 4'-hydroxy-tamoxifen induce cytotoxic effects in HEC-1A and HEC-1B endometrial cancer cells. nih.govnih.gov This highlights that the response can vary even within a single tissue type depending on the specific cellular context and compound concentration.

Bone Tissue: In vivo studies in non-human models and clinical observations indicate that tamoxifen can have estrogen-agonist effects on bone, which can be beneficial in certain contexts.

The distribution of these metabolites also varies between tissues. Studies analyzing patient samples have found that the concentrations of tamoxifen and its metabolites in tumor tissues are typically 5-10 times higher than their levels in serum, with the exception of tamoxifen-N-oxide. nih.gov The levels of the highly active metabolites 4-OHT and endoxifen in tumor tissue correlate well with their serum concentrations. nih.gov

Studies in Pathological Contexts Utilizing Non-Human Disease Models

Non-human disease models, particularly xenografts where human cancer cells are implanted into immunocompromised mice, have been indispensable for studying the effects of these compounds in a complex, living system. These models are crucial for validating in vitro findings and for exploring phenomena like acquired drug resistance.

A primary application of these models is in the study of tamoxifen-resistant breast cancer. nih.gov Resistance can be modeled in vivo by implanting ER-positive human breast cancer cells (like MCF-7) into mice and allowing tumors to grow. Continuous treatment with tamoxifen can lead to the development of resistant tumors that no longer respond to the drug, or even begin to use it as a growth stimulus. nih.gov

Research has utilized these tamoxifen-resistant xenograft models to test the efficacy of other SERMs. For example, bazedoxifene, another SERM, was shown to be an effective inhibitor of tumor growth in xenograft models of both tamoxifen-sensitive and tamoxifen-resistant breast cancer. nih.gov These studies help to understand the molecular switches that occur during the development of resistance and to identify new therapeutic strategies. nih.gov

In another line of research, the interplay between endocrine therapy and chemotherapy has been investigated. In a study using ZR-75-1 breast cancer cells, it was found that 4-OHT could enhance the sensitivity of these ERα-positive cells to the chemotherapy drug docetaxel. nih.gov This effect was dependent on the genetic background of the cells, specifically a single nucleotide polymorphism (SNP) in the ZNF423 gene, suggesting that genetic biomarkers could help identify which pathological contexts might benefit from combined chemo-endocrine approaches. nih.gov

Structure Activity Relationship Sar Studies

Contribution of (E/Z)-4,4'-Dihydroxy Tamoxifen (B1202) to Understanding Structure-Function Relationships in Tamoxifen Derivatives

The study of (E/Z)-4,4'-Dihydroxy Tamoxifen has been instrumental in understanding the critical role of hydroxylation and isomerism in the biological activity of tamoxifen and its analogues. Research into this and other derivatives has highlighted that the addition of hydroxyl groups and the geometric arrangement of the molecule are key determinants of its interaction with estrogen receptors (ERs) and its resulting pharmacological profile.

The triphenylethylene (B188826) core of tamoxifen provides a scaffold that can be extensively modified, and the introduction of hydroxyl groups, particularly at the 4 and 4' positions of the phenyl rings, has been a central focus of SAR studies. pitt.edu These studies have systematically explored how such modifications alter the binding affinity for ERα and ERβ, and modulate the estrogenic versus antiestrogenic activity of the compound. blogspot.com The presence of the hydroxyl groups can significantly increase binding affinity to the ER, with the position of the hydroxyl group being a critical factor. nih.gov For instance, 4-hydroxytamoxifen (B85900), a primary metabolite of tamoxifen, exhibits a much higher affinity for the ER than the parent drug because its hydroxyl group mimics the 3-phenolic hydroxyl of 17β-estradiol. nih.gov

Furthermore, the investigation of this compound has contributed to the broader understanding that the antiestrogenic activity of tamoxifen derivatives is heavily reliant on the presence and correct positioning of the alkylaminoethoxy side chain. nih.gov The interplay between the hydroxyl groups and this side chain dictates how the ligand sits (B43327) within the ER's binding pocket, ultimately determining whether it will act as an agonist or an antagonist. nih.gov

Comparative Analysis of Activity Profiles Relative to Parent Tamoxifen and Other Related Compounds

The activity profile of this compound is best understood when compared to its parent compound, tamoxifen, and its primary active metabolite, 4-hydroxytamoxifen (afimoxifene). Tamoxifen itself is a prodrug that requires metabolic activation to exert its potent antiestrogenic effects. nih.gov This activation primarily involves hydroxylation to form 4-hydroxytamoxifen, a compound with a significantly higher binding affinity for the estrogen receptor. nih.govnih.gov

The addition of a second hydroxyl group to form 4,4'-dihydroxy tamoxifen further modifies the activity profile. While specific quantitative data on the binding affinity of the 4,4'-dihydroxy derivative is less commonly reported in direct comparison to tamoxifen and 4-hydroxytamoxifen, the general principles of SAR suggest that the additional hydroxyl group would influence its polarity and potential for hydrogen bonding within the receptor's ligand-binding domain. This, in turn, can affect its potency and efficacy.

A comparative analysis of various antiestrogens, including 4-hydroxytamoxifen, has revealed that each ligand induces a unique conformation in the ERα-ligand complex. nih.gov This leads to distinct interactions with the transcriptional machinery, resulting in varied abilities to inhibit estrogen-mediated activities. nih.gov

Influence of Specific Hydroxylation Patterns and Isomerism on Overall Activity

The specific hydroxylation pattern and the isomeric form ((E) or (Z)) of tamoxifen derivatives are crucial determinants of their biological activity.

Hydroxylation: The position of the hydroxyl group on the phenyl rings is critical. The para-hydroxylation on the phenyl ring at carbon 1 of the but-1-ene chain, as seen in 4-hydroxytamoxifen, is optimal for high-affinity binding to the ER and potent antiestrogenic activity. nih.gov This is because this hydroxyl group can interact with key amino acid residues in the ER's ligand-binding pocket, mimicking the interaction of the natural ligand, estradiol (B170435). Stepwise hydroxylation and demethylation of tamoxifen have been shown to progressively increase its inhibitory potency against aromatase, another key target in breast cancer therapy. researchgate.net The introduction of a hydroxyl group on the tamoxifen molecule can significantly enhance its antiestrogenic activity. psu.edu

Isomerism: The geometry of the double bond in the triphenylethylene core gives rise to (E) and (Z) isomers, which exhibit markedly different biological activities. The (Z)-isomer of tamoxifen is the pharmacologically active antiestrogen, while the (E)-isomer is generally considered to have little to no antiestrogenic activity and may even act as an estrogen agonist. blogspot.comnih.gov This difference in activity is attributed to the spatial orientation of the phenyl rings and the crucial aminoethyl side chain, which dictates how the molecule fits into the ER's binding site. blogspot.com The (Z)-isomer's configuration allows the side chain to project in a way that sterically hinders the conformational changes in the receptor required for agonist activity, thereby promoting an antagonist conformation. nih.gov

The same principle of isomeric differentiation applies to hydroxylated metabolites. (Z)-4-hydroxytamoxifen is the potent antiestrogenic metabolite, exhibiting a much higher binding affinity for the ER than its (E)-isomer. nih.govontosight.ai This underscores the importance of both the presence of the hydroxyl group and the correct geometric configuration for optimal antiestrogenic activity.

Below are interactive data tables summarizing the comparative binding affinities and cytotoxic activities of tamoxifen and its derivatives.

Table 1: Comparative Binding Affinities for the Estrogen Receptor

| Compound | Relative Binding Affinity (Estradiol = 100) |

| Estradiol | 100 |

| (Z)-4-Hydroxytamoxifen | ~100 nih.gov |

| Tamoxifen | ~2-4 nih.gov |

| N-Desmethyltamoxifen | <0.04 nih.gov |

Table 2: Cytotoxic Activity of Tamoxifen Analogues in Different Cell Lines

| Compound | Cell Line | IC50 (µM) |

| 4-Hydroxytamoxifen | MCF-7 | 530 researchgate.net |

| Endoxifen (B1662132) | MCF-7 | 6 researchgate.net |

| Norendoxifen | MCF-7 | 0.03 researchgate.net |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Advanced Research Methodologies and Analytical Techniques

Application of Molecular Modeling and Computational Approaches

Computational methods are indispensable for predicting and understanding the molecular behavior of 4-hydroxytamoxifen (B85900) and its interactions with biological targets. These in silico approaches provide insights that are often difficult to obtain through experimental means alone.

Molecular docking is a primary computational tool used to predict the preferred orientation and binding affinity of 4-hydroxytamoxifen within the ligand-binding domain of the estrogen receptor (ER). mdpi.comnih.gov For instance, studies have employed software like AutoDock to explore the binding modes of derivatives with ERα. mdpi.com These simulations calculate binding energies and identify key amino acid residues involved in the interaction, such as Leu346, Thr347, and Arg394. mdpi.com

Molecular dynamics (MD) simulations offer a time-dependent perspective of the compound's interactions. nih.govmdpi.com These simulations have been used to study the permeabilization of model phospholipid membranes by 4-hydroxytamoxifen, providing a dynamic view of how the drug affects membrane structure and function. mdpi.com Furthermore, population-based computational models have been developed to simulate tamoxifen (B1202) metabolism and predict the resulting plasma concentrations of its active metabolites, including endoxifen (B1662132), in diverse patient populations. nih.gov These models can incorporate genetic variations in metabolic enzymes like CYP2D6 to explore scenarios that would be challenging to study in clinical trials. nih.gov

Quantum mechanics/molecular mechanics (QM/MM) methods provide a higher level of accuracy by treating the ligand and the immediate binding site with quantum mechanics while the rest of the protein is handled by molecular mechanics. nih.gov This approach allows for a more detailed understanding of the electronic properties and charge distribution of compounds like 4-hydroxytamoxifen within the ER active site. nih.gov

Table 1: Computational Approaches in 4-Hydroxytamoxifen Research

| Computational Method | Application | Key Findings |

|---|---|---|

| Molecular Docking | Predicts binding orientation and affinity to the estrogen receptor (ERα). mdpi.com | Identifies crucial amino acid interactions and calculates binding energies. mdpi.com |

| Molecular Dynamics (MD) Simulations | Studies the dynamic interaction with biological membranes and protein targets. mdpi.com | Reveals mechanisms of membrane permeabilization and conformational changes over time. mdpi.com |

| Population Pharmacokinetic Modeling | Simulates metabolism and predicts plasma concentrations of metabolites. nih.gov | Assesses the impact of genetic factors (e.g., CYP2D6 variants) on metabolite levels. nih.gov |

| QM/MM Methods | Provides high-accuracy analysis of electronic structure within the binding site. nih.gov | Elucidates charge density distribution and the nature of chemical bonds. nih.gov |

Utilization in In Vitro Study Systems

In vitro systems, particularly cell-based assays, are fundamental for evaluating the biological effects of 4-hydroxytamoxifen. These systems provide a controlled environment to study cellular responses to the compound.

Estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7, are extensively used to assess the anti-estrogenic efficacy of 4-hydroxytamoxifen. nih.govstemcell.com In these models, researchers can measure the compound's ability to inhibit cell growth and modulate the expression of estrogen-responsive genes. nih.gov Studies have also utilized human endometrial adenocarcinoma cell lines (HEC-1A and HEC-1B) to investigate the compound's tissue-specific effects, revealing a non-apoptotic cytotoxic effect at micromolar concentrations in these cells. nih.gov

Beyond cancer research, 4-hydroxytamoxifen is a critical tool in molecular biology for inducible gene manipulation. lumiprobe.com It is widely used in the Cre-LoxP and CRISPR/Cas9 systems. lumiprobe.com In these systems, Cre recombinase or Cas9 nuclease is fused to a mutated estrogen receptor ligand-binding domain (ER-T2). The activity of the fusion protein is dormant until 4-hydroxytamoxifen is introduced, which binds to the ER-T2 domain and activates the recombinase or nuclease, allowing for temporally controlled gene editing or expression. lumiprobe.complos.org

Competitive binding assays are another important in vitro technique. These assays measure the ability of 4-hydroxytamoxifen to displace radiolabeled estradiol (B170435) from isolated estrogen receptors, thereby quantifying its binding affinity. nih.gov Such studies have demonstrated that 4-hydroxytamoxifen binds to the estrogen receptor with an affinity that is 25 to 50 times higher than that of the parent compound, tamoxifen. nih.gov

Advanced Techniques for Isomer Separation and Analysis

The geometric isomers of 4-hydroxytamoxifen, (E) and (Z), exhibit different biological activities, making their separation and analysis crucial. The (Z)-isomer is the more potent antiestrogen. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. researchgate.net Reverse-Phase HPLC (RP-HPLC) is particularly effective for separating the (Z) and (E) isomers of 4-hydroxy-N-desmethyltamoxifen (endoxifen). nih.gov One reported method utilized a semi-preparative RP-HPLC system, which not only separated the isomers but also allowed for the conversion of the less desired (E)-isomer into a 1:1 mixture of Z/E isomers, which could then be re-separated to increase the yield of the pure (Z)-isomer. nih.gov

For highly sensitive and specific quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov A novel LC-MS/MS method was developed to simultaneously separate and quantify tamoxifen, its metabolites, and the E and Z isomers of both endoxifen and 4-hydroxytamoxifen in plasma. nih.gov This method demonstrated high reproducibility and accuracy, with linearity in quantification from 0.6 to 2000 nM. nih.gov

Table 2: Techniques for Isomer Separation and Analysis

| Technique | Description | Key Features |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | A chromatographic method used to separate the E and Z isomers. researchgate.net | A specific method using a μ-Bondapak C18 column achieved good resolution and separation factors of 2.85 and 1.27, respectively. researchgate.net |

| Reverse-Phase HPLC (RP-HPLC) | Used for semi-preparative separation of (Z)- and (E)-isomers of endoxifen. nih.gov | Enables isolation of pure isomers and conversion of the (E)-isomer to the more active (Z)-isomer. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A highly sensitive method for both separation and quantification of isomers in biological samples like plasma. nih.gov | Provides accurate and reproducible quantification over a wide range of concentrations (0.6 to 2000 nM) and can distinguish between multiple metabolites and their isomers. nih.gov |

Methods for Studying Molecular Interactions and Binding Dynamics

A variety of biophysical and biochemical techniques are employed to investigate the intricate molecular interactions and binding dynamics of 4-hydroxytamoxifen.

Spectroscopic methods provide valuable data on these interactions. For example, UV-Visible spectroscopy has been used to study the binding of tamoxifen to DNA, observing hyperchromism and hypochromism effects that indicate an interaction. researchgate.net Fourier-transform infrared spectroscopy (FTIR) has been applied to study the effect of 4-hydroxytamoxifen on the structure of model membranes. mdpi.com Changes in the vibrational frequencies of specific chemical groups (CH₂ and C=O) in the lipids indicated an increase in membrane fluidity and dehydration of the polar headgroup region upon drug interaction. mdpi.com

Calorimetric techniques, such as Differential Scanning Calorimetry (DSC), are used to measure the thermal effects of the drug's interaction with lipid membranes. mdpi.com DSC experiments have helped to demonstrate a preferential association of tamoxifen with certain phospholipids, shedding light on the compound's behavior in mixed lipid systems. mdpi.com

As mentioned previously, competitive binding assays using radiolabeled ligands are a direct method to determine the binding affinity and kinetics of 4-hydroxytamoxifen for the estrogen receptor. nih.gov These experiments were critical in establishing that 4-hydroxytamoxifen is a high-affinity ligand for the ER, which correlates with its potent biological activity. nih.gov

Compound Glossary

Future Research Directions and Academic Challenges

Further Optimization of Synthetic Methods for Controlled E/Z Isomer Ratios

A significant hurdle in the study and application of 4,4'-Dihydroxy Tamoxifen (B1202) lies in the synthesis and separation of its E and Z geometric isomers. Typically, chemical syntheses, such as the McMurry reaction, yield a mixture of these isomers. nih.gov The separation of these isomers is often a non-trivial process, frequently requiring techniques like semi-preparative Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). nih.gov

Comprehensive Characterization of Biological Activities in Diverse Research Models

While the antiestrogenic properties of 4,4'-Dihydroxy Tamoxifen are well-documented, a comprehensive understanding of the distinct biological activities of the E and Z isomers is still evolving. The Z-isomer is generally considered the more potent antiestrogen, with a significantly higher binding affinity for the estrogen receptor (ER) compared to the E-isomer. nih.gov In fact, the Z-isomer (often referred to as 4-hydroxytamoxifen (B85900) or 4-OHT) has a binding affinity for the ER that is 30-100 times greater than the parent drug, Tamoxifen. researchgate.net

Research has shown that in some instances of Tamoxifen resistance, there is an accumulation of the less potent cis (E) isomer of 4-hydroxytamoxifen. nih.gov This suggests that the ratio of the isomers can have significant clinical implications. Future studies should expand beyond breast cancer models to investigate the effects of each isomer in a variety of other cancer types and in non-cancerous models to explore potential new therapeutic applications. For example, the cytotoxic activity of novel Tamoxifen analogues has been evaluated in human malignant cell lines including MCF-7 (breast cancer), MDA-MB 231 (breast cancer), A2058 (melanoma), and HT-29 (colon cancer), showing dose-dependent effects. nih.gov Comparing the global gene expression patterns and proteomic profiles induced by each isomer in these diverse models will provide a more complete picture of their biological functions.

Table 1: Comparative Biological Activity of Tamoxifen Metabolites

| Compound | Relative Binding Affinity for Estrogen Receptor | Primary Biological Characterization |

|---|---|---|

| Tamoxifen | Low | Prodrug, weak antiestrogen. researchgate.netmdpi.com |

| (Z)-4-Hydroxy Tamoxifen (trans-4-OHT) | High (30-100x > Tamoxifen) | Potent antiestrogen. researchgate.netnih.gov |

| (E)-4-Hydroxy Tamoxifen (cis-4-OHT) | Lower than Z-isomer | Less potent antiestrogen. nih.gov |

| Endoxifen (B1662132) (4-hydroxy-N-desmethyltamoxifen) | High (similar to Z-4-OHT) | Potent antiestrogen. researchgate.netnih.gov |

Continued Exploration of Molecular Interaction Profiles and Signaling Pathways

The primary mechanism of action of 4,4'-Dihydroxy Tamoxifen involves competitive binding to the ligand-binding domain of estrogen receptors, primarily ERα and ERβ. researchgate.net This interaction prevents the binding of estradiol (B170435) and modulates the transcriptional activity of the receptor. However, the full spectrum of its molecular interactions is likely more complex.

Molecular dynamics simulations and experimental studies have shown that Tamoxifen and its metabolites can interact with and alter the structure and function of cellular membranes due to their hydrophobic nature. mdpi.com These membrane interactions could represent an ER-independent mechanism of action. Furthermore, studies using molecular docking and density functional theory have investigated the interaction of Tamoxifen analogs with the pocket sites of hormone receptors, revealing both hydrophobic and hydrophilic interactions, including the formation of hydrogen bonds and π-π interactions. researchgate.netfrontiersin.orgresearchgate.net

Future research should employ advanced techniques such as cryo-electron microscopy to obtain high-resolution structures of the E and Z isomers in complex with ERs and other potential binding partners. This will provide a more detailed understanding of the structural basis for their differential activities. Additionally, systems biology approaches, including transcriptomics and proteomics, can help to elucidate the broader signaling networks that are modulated by each isomer, potentially uncovering novel targets and pathways. nih.gov

Potential for Development as a Research Tool or Probe

The high affinity and specificity of (Z)-4,4'-Dihydroxy Tamoxifen for the estrogen receptor make it an excellent candidate for development as a research tool. Its properties can be leveraged to create chemical probes for studying ER biology. For instance, fluorescently tagged versions of 4-hydroxytamoxifen have been synthesized for use in dual-modality fluorescence and optical coherence tomography imaging. utas.edu.auresearchgate.net These probes allow for the visualization and identification of estrogen receptor-positive cells in live cultures. utas.edu.au

Another innovative application is the development of "caged" 4-hydroxytamoxifen molecules. rsc.org In this approach, the active molecule is rendered inactive by covalently attaching a photolabile protecting group. rsc.org Exposure to UV light cleaves this bond, releasing the active 4-hydroxytamoxifen with high spatiotemporal control. rsc.org This technique is invaluable for precise studies of gene function in the tamoxifen-inducible Cre-ER/loxP system, a widely used method for genetic engineering in research. rsc.org

Further development in this area could include the creation of probes with different spectral properties, improved photostability, and enhanced cell permeability. Additionally, the development of ferrocene-containing derivatives of Tamoxifen has been explored for their potential anticancer properties, with the ferrocene (B1249389) moiety intended to enhance cytotoxicity. wikipedia.org These advanced research tools will be instrumental in dissecting the intricate roles of estrogen receptors in health and disease.

Q & A

Basic Research Questions

Q. How can researchers determine the purity and isomer ratio of (E/Z)-4,4'-Dihydroxy Tamoxifen in synthesized batches?

- Methodology : Use high-performance liquid chromatography (HPLC) with a C18 reverse-phase column for baseline separation of isomers. Cross-validate purity using nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity, particularly for distinguishing E/Z configurations. Mass spectrometry (MS) can further verify molecular weight and detect impurities. For isomer ratio quantification, integrate peak areas from HPLC chromatograms and compare against certified reference standards .

Q. What are the recommended storage conditions and handling precautions for this compound?

- Methodology : Store lyophilized powder at +4°C for short-term use or -20°C for long-term stability. Avoid repeated freeze-thaw cycles. Prepare stock solutions in anhydrous DMSO or ethanol (purged with inert gas to prevent oxidation). Use personal protective equipment (PPE), including nitrile gloves and lab coats, and work in a fume hood to minimize inhalation exposure. Refer to Safety Data Sheets (SDS) for hazard-specific guidelines (e.g., H350 carcinogenicity, H360 reproductive toxicity) .

Q. What is the solubility profile of this compound, and how should stock solutions be prepared?

- Methodology : The compound is soluble in DMSO (2 mg/mL) and ethanol (20 mg/mL). For cell-based assays, dissolve in DMSO to create a 10 mM stock, then dilute in culture media to ≤0.1% DMSO to avoid cytotoxicity. Vortex thoroughly and filter-sterilize (0.2 µm) to ensure homogeneity. Confirm solubility via UV-Vis spectroscopy at 278 nm .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported IC50 values for (Z)-4,4'-Dihydroxy Tamoxifen across breast cancer cell lines?

- Methodology : Variability may arise from differences in assay conditions (e.g., serum concentration, estrogen receptor (ER) expression levels). Standardize protocols:

Use ER-positive (MCF-7) and ER-negative (MDA-MB-231) cells as controls.

Pre-incubate cells in charcoal-stripped serum to eliminate estrogen interference.

Validate results with competitive ER-binding assays (e.g., radiolabeled estradiol displacement). Compare data against metabolites like endoxifen, which may confound potency measurements .

Q. What experimental strategies mitigate isomerization of (E)- and (Z)-4,4'-Dihydroxy Tamoxifen during in vitro studies?

- Methodology : The Z-isomer (active metabolite) can isomerize under light or acidic conditions. To prevent this:

Conduct experiments in amber glassware or low-light environments.

Use buffered solutions (pH 7.4) to stabilize the Z-configuration.

Monitor isomer ratios via HPLC at regular intervals during prolonged assays. For isomer-specific studies, isolate Z-isomers using preparative chromatography .

Q. How do structural modifications (e.g., hydroxylation at positions 2, 3, or 4) impact the estrogen receptor binding affinity (RBA) of Tamoxifen derivatives?

- Methodology : Synthesize analogs via acid-catalyzed dehydration of tertiary alcohols and evaluate RBA using rat uterine cytosol assays. For example:

- 4-hydroxy derivatives (RBA ~1% of estradiol) show higher affinity than 2-hydroxy analogs (RBA ~0.1%).

- Introduce methyl groups (e.g., 4-hydroxy-2-methyl derivative) to enhance metabolic stability without compromising activity. Validate with molecular docking simulations to assess ERα ligand-binding domain interactions .

Q. Why do safety classifications for this compound vary between regulatory frameworks?

- Analysis : Discrepancies arise from differing hazard assessment criteria. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.